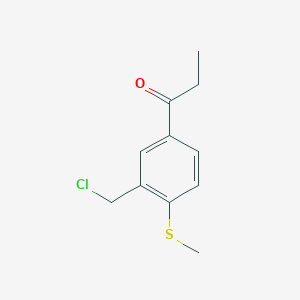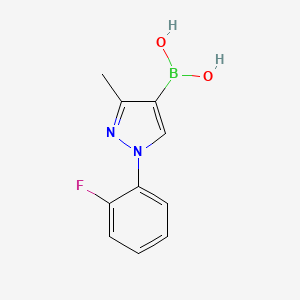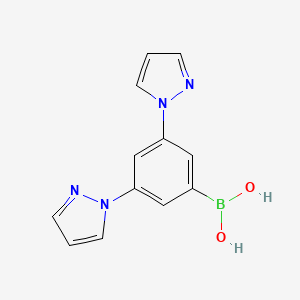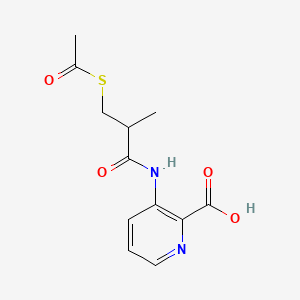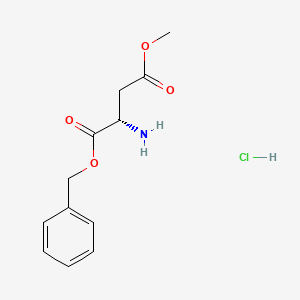
(S)-1-Benzyl 4-methyl 2-aminosuccinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Aspartic acid, 4-methyl 1-(phenylmethyl) ester, hydrochloride (1:1) is a chemical compound with the molecular formula C13H17NO4·HCl It is a derivative of L-aspartic acid, where the carboxyl group is esterified with a phenylmethyl group and the amino group is protected as a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, 4-methyl 1-(phenylmethyl) ester, hydrochloride (1:1) typically involves the esterification of L-aspartic acid with a phenylmethyl group. The reaction is carried out under acidic conditions using hydrochloric acid as a catalyst. The process involves the following steps:
Esterification: L-aspartic acid is reacted with benzyl alcohol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ester.
Purification: The resulting ester is purified through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated purification systems are common in industrial settings to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
L-Aspartic acid, 4-methyl 1-(phenylmethyl) ester, hydrochloride (1:1) undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield L-aspartic acid and benzyl alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where the hydrochloride salt can be replaced by other nucleophiles.
Oxidation and Reduction: The phenylmethyl group can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid (acidic hydrolysis), or sodium hydroxide (basic hydrolysis).
Substitution: Various nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: L-aspartic acid and benzyl alcohol.
Substitution: Substituted derivatives of L-aspartic acid.
Oxidation: Benzyl carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
L-Aspartic acid, 4-methyl 1-(phenylmethyl) ester, hydrochloride (1:1) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in metabolic pathways and as a precursor for neurotransmitters.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a drug delivery agent.
Industry: Utilized in the production of biodegradable polymers and as a chiral intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Aspartic acid, 4-methyl 1-(phenylmethyl) ester, hydrochloride (1:1) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in amino acid metabolism, such as aspartate aminotransferase.
Pathways: It participates in the transamination reactions, contributing to the synthesis of other amino acids and neurotransmitters.
Comparación Con Compuestos Similares
Similar Compounds
- L-Aspartic acid 4-methyl ester hydrochloride
- L-Aspartic acid β-benzyl ester
- L-Aspartic acid 4-tert-butyl-1-methyl ester hydrochloride
Propiedades
Fórmula molecular |
C12H16ClNO4 |
|---|---|
Peso molecular |
273.71 g/mol |
Nombre IUPAC |
1-O-benzyl 4-O-methyl (2S)-2-aminobutanedioate;hydrochloride |
InChI |
InChI=1S/C12H15NO4.ClH/c1-16-11(14)7-10(13)12(15)17-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3;1H/t10-;/m0./s1 |
Clave InChI |
GFMMKCKPULMBOT-PPHPATTJSA-N |
SMILES isomérico |
COC(=O)C[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl |
SMILES canónico |
COC(=O)CC(C(=O)OCC1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


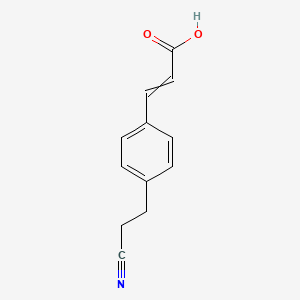
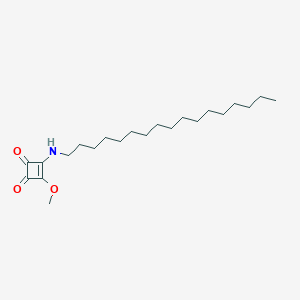
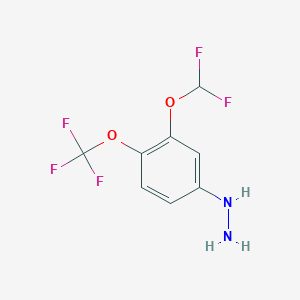



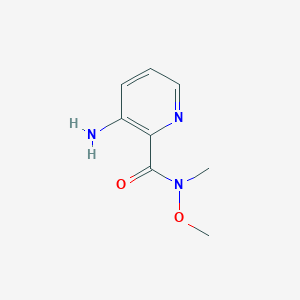
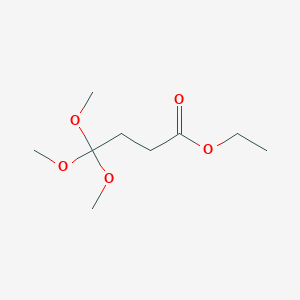

![N-{Cyano[(3-iodoprop-2-yn-1-yl)oxy]methyl}benzamide](/img/structure/B14067042.png)
